Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be synthesized using a Biginelli-like multicomponent reaction. This method involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones under mild acidic or neutral ionic liquid conditions . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production of this compound can be scaled up using the aforementioned synthetic routes. The microwave-mediated method is particularly advantageous for industrial applications due to its efficiency, broad substrate scope, and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives with specific properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities.
Scientific Research Applications
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral, anticancer, and anti-inflammatory agents.
Material Sciences: It is utilized in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like JAK1, JAK2, and PHD-1, which are involved in various biological processes . The compound can also modulate signaling pathways such as the NF-kB inflammatory pathway, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: These derivatives are known for their anti-inflammatory properties and are used in the treatment of various inflammatory diseases.
5-Methyl-7-hydroxy-1,3,4-triazindolizine: This compound has a similar triazole-pyrimidine structure and is used in medicinal chemistry for its diverse biological activities.
The uniqueness of this compound lies in its versatile applications and the ability to undergo various chemical modifications to enhance its properties.
Properties
Molecular Formula |
C8H9N5O2 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-6(14)5-3-10-8-11-7(9)12-13(8)4-5/h3-4H,2H2,1H3,(H2,9,12) |
InChI Key |
FWUZBQUQCAMIST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)N)N=C1 |
Origin of Product |
United States |
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